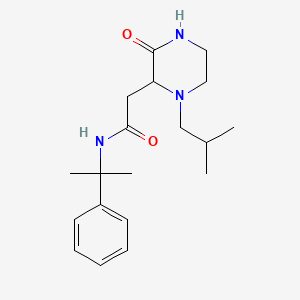![molecular formula C17H20N4O B5291329 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5291329.png)
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It is a promising drug candidate for the treatment of various types of cancer and other diseases.
Mechanism of Action
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine inhibits the activity of mTOR kinase, which plays a critical role in the regulation of cell growth, metabolism, and survival. By blocking mTOR signaling, 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, leading to their death. It can also enhance the efficacy of other anticancer drugs and overcome drug resistance.
Biochemical and Physiological Effects:
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine has been shown to have potent antitumor activity in vitro and in vivo, with a favorable pharmacokinetic profile and low toxicity. It can inhibit the growth of cancer cells, reduce tumor volume, and prolong survival in animal models. It can also modulate glucose and lipid metabolism, improve insulin sensitivity, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine is a valuable tool for studying the role of mTOR signaling in cancer and other diseases. It can be used to investigate the molecular mechanisms of tumorigenesis, drug resistance, and metabolic disorders. However, its use in lab experiments is limited by its cost, availability, and specificity. It may also have off-target effects and interact with other signaling pathways.
Future Directions
There are several future directions for the development and application of 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine. First, more studies are needed to elucidate the molecular mechanisms of its action and resistance. Second, its combination with other drugs or therapies should be explored to enhance its efficacy and reduce toxicity. Third, its potential use in personalized medicine and biomarker identification should be investigated. Fourth, its application in non-cancer diseases and conditions should be explored, such as neurodegeneration, inflammation, and aging. Fifth, the development of more potent and selective mTOR inhibitors should be pursued.
Synthesis Methods
The synthesis of 2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine involves several steps, including the reaction of 4-(4-pyridinyl)-1-azetidinylamine with 2-(tert-butoxycarbonylamino)-4-methyl-5-nitropyrimidine, followed by the reduction of the nitro group with palladium on carbon and hydrogen gas. The final product is obtained by the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.
Scientific Research Applications
2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast cancer, prostate cancer, lung cancer, and renal cell carcinoma. It has also been investigated for its potential therapeutic effects on other diseases, such as diabetes, obesity, and neurodegenerative disorders.
properties
IUPAC Name |
(4-methyl-2-propan-2-ylpyrimidin-5-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11(2)16-19-8-15(12(3)20-16)17(22)21-9-14(10-21)13-4-6-18-7-5-13/h4-8,11,14H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMZPXCMDFLISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CC(C2)C3=CC=NC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291246.png)

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5291264.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5291271.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5291277.png)
![1-methyl-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5291278.png)
![{4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5291295.png)
![N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291307.png)
![3-benzyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291308.png)

![rel-(4aS,8aR)-6-[(5-chloro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291323.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5291324.png)